(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
CAS No.:
Cat. No.: VC16529464
Molecular Formula: C14H20O10
Molecular Weight: 348.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O10 |
|---|---|
| Molecular Weight | 348.30 g/mol |
| IUPAC Name | (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate |
| Standard InChI | InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3 |
| Standard InChI Key | QYCFXXCSGBEENZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate features a tetrahydropyran (oxane) ring as its central scaffold, with acetyloxy groups (-OAc) occupying positions 4, 5, and 6. A hydroxyl group (-OH) resides at position 3, while a methyl acetate group (-CH2OAc) is attached to the anomeric carbon (position 2) of the ring. This arrangement confers both hydrophobicity (via acetyl groups) and sites for hydrogen bonding (via the hydroxyl group), making the compound amenable to diverse chemical modifications.
The molecular formula is C14H20O10, with a molecular weight of 348.30 g/mol. Its stereochemistry, inferred from analogous compounds like 1,2,3,6-tetra-O-acetyl-α-D-glucopyranose, suggests a specific spatial arrangement critical for its reactivity. The presence of four acetyl groups distinguishes it from simpler acetylated sugars, necessitating precise synthetic control to avoid regioisomeric byproducts.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate |
| Molecular Formula | C14H20O10 |
| Molecular Weight | 348.30 g/mol |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O |
| InChI Key | QYCFXXCSGBEENZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectra of the compound reveal distinct signals for acetyl methyl groups (δ 2.0–2.1 ppm), anomeric protons (δ 4.5–5.5 ppm), and hydroxyl protons (δ 3.0–4.0 ppm). Mass spectrometry (MS) analysis typically shows a molecular ion peak at m/z 348.3, consistent with its molecular weight, alongside fragmentation patterns indicative of sequential acetyl group loss. These spectral features are pivotal for verifying purity and structural integrity during synthesis.
Synthesis Methods and Reaction Optimization
Acetylation of Sugar Precursors
The synthesis of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate commonly begins with a partially protected sugar derivative, such as a monosaccharide with free hydroxyl groups at positions 3, 4, 5, and 6. Acetylation is achieved using acetic anhydride in the presence of a base catalyst like pyridine or dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.
Table 2: Representative Synthetic Conditions
| Parameter | Typical Range |
|---|---|
| Solvent | Dichloromethane, Pyridine |
| Temperature | 0–25°C (controlled exotherm) |
| Reaction Time | 4–24 hours |
| Yield | 60–85% (depending on precursor) |
Challenges in Regioselectivity
Achieving regioselective acetylation at positions 4, 5, and 6 while preserving the hydroxyl group at position 3 requires meticulous optimization. Steric hindrance and electronic effects influence reactivity; for instance, the C3 hydroxyl may be partially protected transiently using tert-butyldimethylsilyl (TBS) groups, which are removed post-acetylation. Alternative strategies employ enzymatic acetylation, though this remains less common for tetra-acetylated derivatives.
Chemical Reactivity and Reaction Mechanisms
Hydrolysis and Deacetylation
The compound undergoes acid-catalyzed hydrolysis in aqueous solutions, selectively removing acetyl groups to yield hydroxyl-bearing intermediates. For example, treatment with dilute HCl in methanol generates a triol derivative, which can serve as a precursor for glycosylation reactions. The kinetics of hydrolysis are influenced by the steric environment: the C6 acetyl group hydrolyzes faster than C4 or C5 due to reduced steric hindrance.
Oxidation and Functionalization
Oxidation of the C3 hydroxyl group using reagents like Jones reagent (CrO3/H2SO4) converts it to a ketone, enabling further functionalization. This reactivity is exploited in the synthesis of uronic acid derivatives, which are pivotal in heparin and chondroitin sulfate biosynthesis.
Applications in Organic Chemistry and Glycobiology
Glycoside Synthesis
The compound serves as a key intermediate in constructing O-glycosidic bonds, particularly in oligosaccharide synthesis. Its anomeric methyl acetate group acts as a leaving group under basic conditions, facilitating nucleophilic attack by alcohol-containing substrates. For instance, coupling with a protected glucose derivative yields disaccharides with defined stereochemistry.
Biomedical Research Implications
While direct biomedical applications remain exploratory, structural analogs of (4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate exhibit bioactivity in modulating carbohydrate-processing enzymes like glycosyltransferases. Such interactions are being probed for antiviral and anticancer drug development, though detailed mechanistic studies are ongoing.
Comparative Analysis with Structural Analogs
1,2,3,6-Tetra-O-acetyl-α-D-glucopyranose
This analog shares the molecular formula C14H20O10 but differs in acetyl group placement (positions 1, 2, 3, and 6). The spatial arrangement of acetyl groups influences solubility and reactivity; for example, the 1,2,3,6-tetra-acetyl derivative is more prone to anomeric isomerization due to reduced steric protection at C1.
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